(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is a complex heterocyclic compound that belongs to the class of pyrroloquinazolinones. This compound features a pyrrole ring fused to a quinazolinone structure, which is known for its diverse biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately .
The compound can be synthesized through various chemical methods, primarily involving reactions that utilize starting materials such as anthranilic acid or derivatives thereof. These methods often leverage the inherent reactivity of the quinazoline framework to form the desired pyrroloquinazolinone structure .
(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is classified under heterocyclic compounds, specifically within the subgroup of quinazolinones. This classification is significant due to the pharmacological relevance of quinazoline derivatives in medicinal chemistry, where they exhibit various therapeutic properties including anti-inflammatory and anticancer activities .
The synthesis of (3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice. For instance, reactions may be performed in solvents like dioxane at elevated temperatures (e.g., 100°C) to facilitate cyclization processes .
(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one participates in various chemical reactions typical for heterocyclic compounds:
These reactions are often facilitated by catalysts or specific reagents that enhance reactivity and selectivity. For instance, copper-catalyzed reactions have been employed successfully in synthesizing related compounds .
The biological activity of (3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is attributed to its interaction with specific biological targets:
Research indicates that derivatives of quinazoline compounds exhibit significant activity against various cancer cell lines and inflammatory conditions .
(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one typically appears as a solid at room temperature. Its melting point and solubility characteristics are crucial for practical applications but require specific experimental determination.
The compound exhibits stability under standard laboratory conditions but may undergo transformations when exposed to strong acids or bases. Its reactivity profile makes it suitable for further derivatization in medicinal chemistry applications.
(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has potential applications in:
Research continues to explore its efficacy and safety profiles in various therapeutic contexts .
The pyrroloquinazolinone alkaloids, particularly those incorporating the (3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one scaffold, trace their ethnopharmacological origins to diverse medicinal plant systems. Adhatoda vasica (Malabar nut), a cornerstone of Ayurvedic medicine for over a millennium, represents a primary natural source. Traditional healers extensively utilized this plant for treating respiratory ailments such as asthma, chronic bronchitis, and cough, attributing its efficacy to its alkaloid-rich leaves and roots [3]. Beyond respiratory conditions, applications included managing hemorrhages, inflammatory disorders, and microbial infections. Similarly, Peganum harmala (Syrian rue) yielded the foundational alkaloid deoxyvasicinone (2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one), serving as the biosynthetic precursor to the title compound through enzymatic hydroxylation or formylation reactions [2]. These plants were integral to traditional medical frameworks across India, Central Asia, and the Middle East, with their therapeutic reputations prompting modern scientific validation efforts. The convergence of traditional use and contemporary phytochemical analysis underscores the scaffold’s pharmacophoric significance, driving targeted isolation and synthesis programs focused on structurally optimized derivatives [3].
Table 1: Traditional Medicinal Plants Containing Pyrroloquinazolinone Alkaloids
| Plant Source | Traditional Applications | Key Alkaloids Identified | Geographical Distribution |
|---|---|---|---|
| Adhatoda vasica | Asthma, bronchitis, cough, hemorrhages, inflammation | Vasicine, Vasicinone, Vasicinol, Adhavasinone | Indian subcontinent, Southeast Asia |
| Peganum harmala | Ritualistic use, antimicrobial, analgesic, abortifacient | Deoxyvasicinone, Vasicinone, Harmine | Central Asia, Mediterranean Basin |
The tricyclic pyrrolo[2,1-b]quinazolin-9-one framework embodies a privileged scaffold in medicinal chemistry due to its unique electronic profile and conformational rigidity. This system comprises a fused pyrrolidine ring (positions 1–5), a piperazine-like bridge, and a planar quinazolin-9-one moiety incorporating a lactam functionality (N1–C9=O). X-ray crystallographic analyses, such as those performed on derivatives like 3-propoxymethylidene-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one hydrate, confirm the near-planarity of the quinazolinone ring system, facilitating π-stacking interactions with biological targets [2]. The lactam (C9=O) and imine groups within the core serve as hydrogen-bond acceptors, while the proton at N1 can act as a hydrogen-bond donor. This dual capability underpins molecular recognition processes critical to bioactivity. The C3 position, bearing the hydroxyl group in the title compound, constitutes a versatile site for chemical modification. Alkylation or acylation at this position modulates electronic properties, solubility, and target engagement, as demonstrated by the synthesis of O-propyl derivatives via nucleophilic displacement of the hydroxyl group using alkyl iodides under basic conditions [2]. The inherent stability of the core, evidenced by well-defined bond lengths and angles within crystallographic norms (e.g., C–N bonds averaging 1.34–1.37 Å, C=O bonds ~1.22 Å), further enhances its druglikeness [2].
Table 2: Key Structural Features of the Pyrrolo[2,1-b]quinazolin-9-one Core
| Structural Element | Bond Characteristics | Functional Role | Implication for Bioactivity |
|---|---|---|---|
| Quinazolinone Lactam (C9=O) | C=O bond: ~1.22 Å (crystallographic) | Hydrogen-bond acceptor; Dipole contributor | Target binding via complementary amide motifs |
| Pyrrolidine Ring (N1-C5) | Partially saturated; Adopts envelope conformation | Controls planarity; Influences overall solubility | Balances rigidity and metabolic stability |
| C3 Position | Tetrahedral sp³ carbon bearing hydroxyl | Site for stereochemistry and derivatization | Modulates target specificity and potency |
| Fused Ring System | Near-planar quinazolinone; Perpendicular pyrrolidine | Creates amphipathic character | Facilitates membrane penetration |
Stereochemistry at the C3 position profoundly influences the biological activity profile of 3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one derivatives. The (3R)-enantiomer exhibits distinct molecular recognition capabilities attributable to its spatially directed functional groups. Crystallographic studies of closely related compounds reveal that the hydroxyl group in the R-configuration participates in targeted hydrogen-bonding networks inaccessible to the S-counterpart. For instance, in hydrated crystalline states, the (R)-3-hydroxy group often engages in intramolecular hydrogen bonding with the N1 atom of the quinazolinone core or with solvent molecules (e.g., lattice water), stabilizing bioactive conformations [2]. This is exemplified by structures where water molecules bridge the hydroxyl oxygen and ring nitrogen (O–H⋯N) or oxygen atoms (O–H⋯O), forming extended chains that mimic potential target interactions [2]. The energy difference between diastereomeric transition states during biosynthesis or synthetic derivation further dictates enantioselectivity, with enzymatic processes in source plants like Adhatoda vasica favoring the (R)-form. Computational analyses suggest the R-configuration positions the hydroxyl proton optimally for donation to biological acceptors (e.g., catalytic residues in enzymes), while the oxygen atom aligns as an effective acceptor. This precise three-dimensional orientation underpins the observed enantioselective bioactivity in receptor binding assays or enzyme inhibition studies, rationalizing the prioritization of the (3R)-enantiomer in pharmacological investigations over the racemate or (S)-form [2] [3].
Table 3: Influence of C3 Stereochemistry on Molecular Interactions
| Interaction Type | (3R)-Configuration | (3S)-Configuration | Biological Consequence |
|---|---|---|---|
| O–H⋯N Hydrogen Bonding | Optimal geometry for donation to ring nitrogen (N1) | Sterically hindered alignment | Enhanced target affinity for (R)-enantiomer |
| O–H⋯O (Water) Lattice | Forms stable bridges with crystal water | Less stable or disordered interactions | Mimics aqueous biological environments |
| Chirality-Dependent Packing | Enantiopure crystals exhibit higher symmetry | Mixed crystals show reduced order | Impacts solubility and formulation behavior |
| Target Binding Site Fit | Complementary to chiral pockets in enzymes/receptors | Steric clashes or suboptimal H-bond angles | Explains enantioselective bioactivity profiles |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1